2-Hydroxyethyl 1H-pyrrole-2-carboxylate
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Overview
Description
2-Hydroxyethyl 1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a hydroxyethyl group at the 2-position and a carboxylate group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 1H-pyrrole-2-carboxylate can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of starting materials. The use of catalytic systems and environmentally friendly solvents is often preferred to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different substituted pyrroles.
Substitution: The hydroxyethyl and carboxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce hydroxyethyl-substituted pyrroles.
Scientific Research Applications
2-Hydroxyethyl 1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2-carboxaldehyde: This compound has a similar pyrrole ring structure but with an aldehyde group at the 2-position.
Pyrrole-2-carboxylic acid: Similar to 2-Hydroxyethyl 1H-pyrrole-2-carboxylate but lacks the hydroxyethyl group.
1H-Pyrrole-2-carboxamide: Features a carboxamide group at the 2-position instead of a carboxylate group.
Uniqueness
This compound is unique due to the presence of both hydroxyethyl and carboxylate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
668987-22-2 |
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Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-hydroxyethyl 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H9NO3/c9-4-5-11-7(10)6-2-1-3-8-6/h1-3,8-9H,4-5H2 |
InChI Key |
MPWUTCPIYWRGDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(=O)OCCO |
Origin of Product |
United States |
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